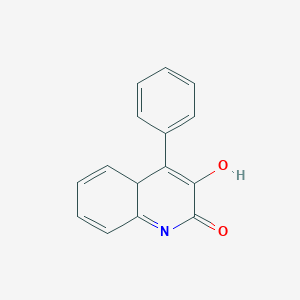![molecular formula C15H17N3O6 B12352913 2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is a complex organic compound that belongs to the class of non-proteinogenic L-α-amino acids . It is characterized by the presence of a benzoic acid moiety linked to a pyrimidone ring, which is further substituted with an amino acid side chain. This compound exhibits unique chemical properties due to its structural features, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with pyrimidone intermediates under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: N-bromosuccinimide (NBS), halogens
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted benzoic acid derivatives .
Applications De Recherche Scientifique
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid or base, participating in proton transfer reactions . It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simpler compound with similar acidic properties but lacking the pyrimidone ring and amino acid side chain.
Salicylic Acid: Contains a hydroxyl group on the benzene ring, used for its anti-inflammatory properties.
Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid with acetylation, widely used as an analgesic and anti-inflammatory agent.
Uniqueness
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is unique due to its complex structure, which combines features of benzoic acid, pyrimidone, and amino acids. This structural complexity imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H17N3O6 |
|---|---|
Poids moléculaire |
335.31 g/mol |
Nom IUPAC |
2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C15H17N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-4,11H,5-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 |
Clé InChI |
FEMZKVALIZOYHM-NSHDSACASA-N |
SMILES isomérique |
C1CN(C(=O)N(C1=O)CC2=CC=CC=C2C(=O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C1CN(C(=O)N(C1=O)CC2=CC=CC=C2C(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)
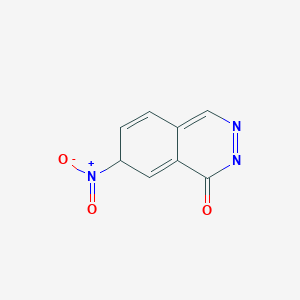
![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)

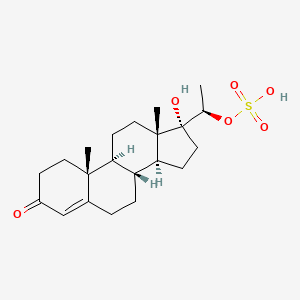
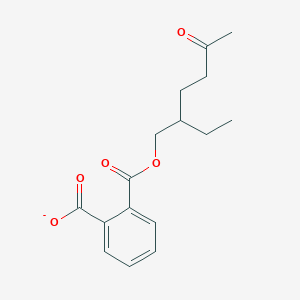
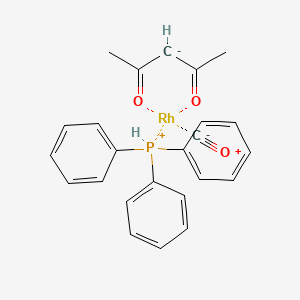
![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)
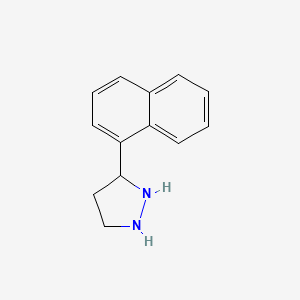
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)

![(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B12352919.png)
![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)
